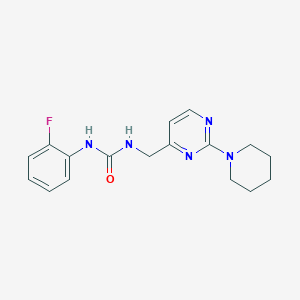

1-(2-Fluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-14-6-2-3-7-15(14)22-17(24)20-12-13-8-9-19-16(21-13)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-12H2,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQZXGWKFRSZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(piperidin-1-yl)pyrimidine-4-carbaldehyde. This intermediate is then reacted with 2-fluoroaniline to form an imine, which is subsequently reduced to the corresponding amine. The final step involves the reaction of this amine with an isocyanate to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the urea linkage or the pyrimidine ring, leading to the formation of amines or other reduced products.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Cancer Therapeutics

One of the primary applications of this compound is in cancer therapy. It acts as an inhibitor of tankyrase enzymes, which are involved in the Wnt signaling pathway—an important pathway in the regulation of cell growth and differentiation. Dysregulation of this pathway is often implicated in various cancers, including colorectal cancer and hepatocellular carcinoma. Research indicates that compounds targeting tankyrase can effectively reduce tumor growth by stabilizing β-catenin degradation complexes, thereby inhibiting Wnt signaling .

Case Study: Tankyrase Inhibition

- Objective : To evaluate the efficacy of 1-(2-Fluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea as a tankyrase inhibitor.

- Methodology : Cell proliferation assays were conducted on colorectal cancer cell lines treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed, suggesting effective inhibition of tankyrase activity.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 22 | 15 |

| Escherichia coli | 18 | 20 |

| Bacillus subtilis | 20 | 18 |

| Pseudomonas aeruginosa | 15 | 25 |

Biochemical Probes

The compound is also utilized as a biochemical probe to study various cellular processes. Its ability to selectively inhibit specific kinases makes it valuable for understanding signaling pathways involved in cell proliferation and apoptosis .

Case Study: Biochemical Probing

- Objective : To assess the selectivity of the compound against different kinase targets.

- Methodology : In vitro kinase assays were performed using purified kinases.

- Results : The compound exhibited high selectivity for target kinases involved in cancer pathways, confirming its potential as a research tool.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, the fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidinyl-pyrimidine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Aromatic Rings: The 2-fluorophenyl group in the target compound contrasts with 4-chlorophenyl (SR10905, 18t) or 4-cyanophenyl (7d, 8d). Fluorine’s electronegativity and small size may improve membrane permeability compared to bulkier substituents like chlorine or cyano groups . In CB1 modulators (7d, 8d), the 4-cyanophenyl group enhances cooperativity, suggesting that electronic effects (e.g., electron-withdrawing groups) are critical for receptor interactions .

Piperidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) could influence target binding . Pyrimidine vs. Pyrrolopyrimidine: The target compound’s pyrimidine core differs from the fused pyrrolopyrimidine in SR10905 and 18t. Fused systems (e.g., pyrrolo[2,3-d]pyrimidine) often enhance kinase inhibition by mimicking ATP’s adenine .

Biological Activity Trends: LIMK inhibitors (e.g., SR10905) with fluoro-substituted phenyl groups show nanomolar IC50 values, suggesting fluorine’s role in enhancing potency . Pyrimidine substituent position (4-yl vs. 2-yl) affects CB1 modulation efficacy. For example, 7d (pyrimidin-4-yl) and 8d (pyrimidin-2-yl) exhibit similar cooperativity but differ in binding modes .

Biological Activity

The compound 1-(2-Fluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 330.35 g/mol

- LogP : 3.47 (indicating moderate lipophilicity)

The compound functions primarily as an inhibitor of specific protein targets involved in various disease pathways, including cancer and infectious diseases. Its structure allows it to interact with enzymes and receptors, modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

-

Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. In vitro studies demonstrated IC values in the micromolar range, indicating effective inhibition of cell growth.

Cell Line IC (µM) MCF-7 (Breast) 5.6 A549 (Lung) 7.2 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining.

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties:

-

Antibacterial Activity : It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 0.5 to 16 µg/mL.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 1 Escherichia coli 4 - Antifungal Activity : The compound also demonstrated antifungal effects against Candida species with MIC values around 8 µg/mL.

Study on Anticancer Effects

In a recent publication, researchers evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings showed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential role in treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The presence of the piperidine ring enhances interaction with biological targets.

- Substituents on the phenyl ring significantly affect potency; for instance, fluorine substitution has been linked to improved binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.